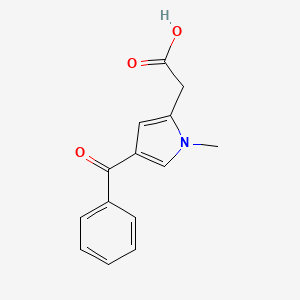
(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid is an organic compound with the molecular formula C15H15NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid typically involves the condensation of a benzoyl-substituted pyrrole with acetic acid derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the condensation of ethyl 4-aminobenzoate with acetonyl acetone in glacial acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- **(4-Chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl)acetic acid
- **(4-Fluorophenyl)-5-methyl-1H-pyrrol-2-yl)acetic acid
- **(4-Bromo-5-methyl-pyrazol-1-yl)-acetic acid
Comparison: (4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid is unique due to its specific benzoyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of different substituents (e.g., chloro, fluoro, bromo) can significantly alter the compound’s pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
108680-30-4 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(4-benzoyl-1-methylpyrrol-2-yl)acetic acid |
InChI |
InChI=1S/C14H13NO3/c1-15-9-11(7-12(15)8-13(16)17)14(18)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
MUZAWBRZSIZHSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1CC(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
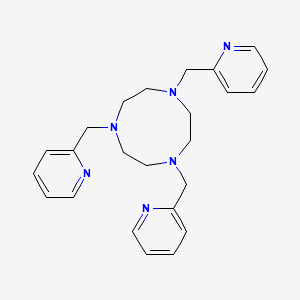
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)
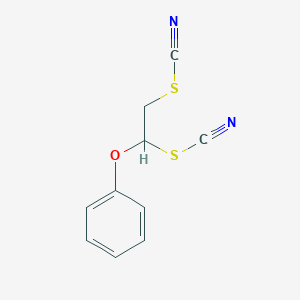


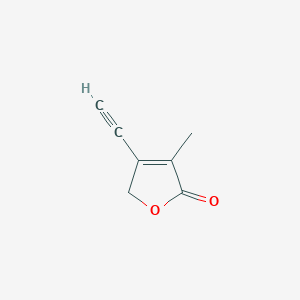
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
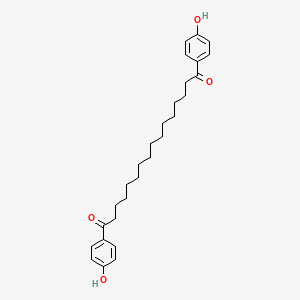
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)

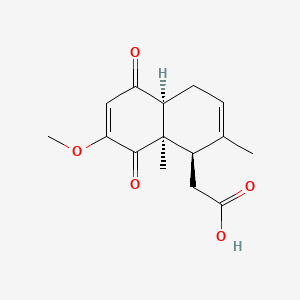
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
